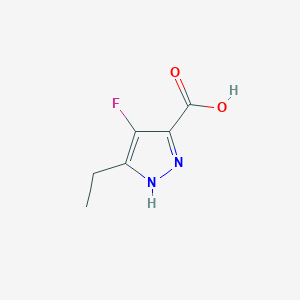

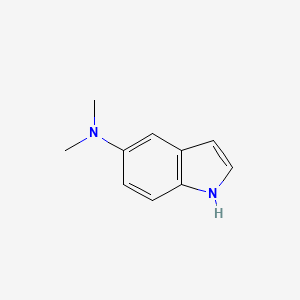

Indole, 5-(dimethylamino)-

Vue d'ensemble

Description

Indole is a heterocyclic compound, also known as benzopyrrole . It contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds . Physically, they are crystalline and colorless in nature with specific odors .

Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular structure of indole is characterized by a benzenoid nucleus . It has 10 π-electrons, two from a lone pair on nitrogen and eight from double bonds .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

Indole is crystalline and colorless in nature with specific odors . Its unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity, help many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields .Applications De Recherche Scientifique

Interaction with Serotonin Receptors

- Binding to Serotonin Receptors : Indole, 5-(dimethylamino)- and its derivatives have been studied for their interaction with serotonin receptors. Specifically, 2,3-Dialkyl(dimethylamino)indoles exhibit weak binding to 5HT1 and 5HT2 sites in brain cortical membranes and act as potent antagonists of the serotonin receptor in the rat stomach fundus, indicating potential for studying distinct serotonin receptor subtypes (Fludzinski, Wittenauer, Schenck, & Cohen, 1986).

Spectroscopic and Photophysical Properties

- Spectroscopy of Schiff Bases : Studies on 5-dimethylamino-3,3-dimethyl-2-(p-nitrophenyl)-3H-indole have revealed insights into the formation of ground-state complexes and exciplexes with ethanol, providing valuable data on spectroscopic and photophysical properties (Belletěte, Lessard, Richer, & Durocher, 1986).

Tagged and Carrier-linked Auxin

- Auxin Research Tools : Aminoethyl-substituted derivatives of indole-3-acetic acid, including 5- and 6-(2-aminoethyl)-derivatives, have been synthesized to create research tools like immobilized and carrier-linked forms of indole-3-acetic acid, aiding in studies of plant hormones and biochemistry (Ilić, Habuš, Barkawi, Park, Štefanić, Kojić-Prodić, Cohen, & Magnus, 2005).

Allosteric Modulation of Cannabinoid Receptor

- CB1 Receptor Modulation : Studies have explored the optimization of chemical functionalities in indole-2-carboxamides, revealing significant insights into structural requirements for allosteric modulation of the CB1 receptor, a crucial component in understanding cannabinoid pharmacology (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Mécanisme D'action

Orientations Futures

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This review discusses recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

Propriétés

IUPAC Name |

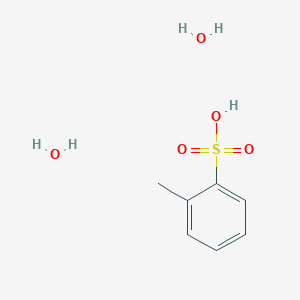

N,N-dimethyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUMASAEKWMYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218548 | |

| Record name | Indole, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole, 5-(dimethylamino)- | |

CAS RN |

6843-23-8 | |

| Record name | Indole, 5-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.